Synthetic Yield Comparison: Alkylation of 4-Nitrophenol with 1-Bromo-3-chloropropane Achieves ~97% Yield
In the primary synthetic route via O-alkylation of 4-nitrophenol with 1-bromo-3-chloropropane, 1-(3-chloropropoxy)-4-nitrobenzene is reported to be obtained in approximately 97% yield [1]. This high efficiency is attributable to the favorable reactivity profile of the three-carbon chloroalkyl chain under standard Williamson ether synthesis conditions. In contrast, the corresponding synthesis of the two-carbon chain analog 1-(2-chloroethoxy)-4-nitrobenzene using 1-bromo-2-chloroethane under comparable conditions (cesium carbonate, anhydrous ethanol, reflux 80 °C, 8 hours) typically proceeds with lower isolated yields, reflecting the increased steric strain and reduced conformational accessibility of the two-carbon tether during nucleophilic displacement [2].
| Evidence Dimension | Synthetic yield of O-alkylation reaction |
|---|---|
| Target Compound Data | Approximately 97% yield |
| Comparator Or Baseline | 1-(2-Chloroethoxy)-4-nitrobenzene; typical isolated yield <90% under analogous conditions |
| Quantified Difference | Estimated yield advantage of ≥7 percentage points |
| Conditions | Williamson ether synthesis: 4-nitrophenol + 1-bromo-3-chloropropane vs. 4-nitrophenol + 1-bromo-2-chloroethane; base-mediated conditions |
Why This Matters
Higher synthetic yield translates directly to reduced cost per gram of downstream intermediates, improved atom economy, and more predictable scale-up feasibility for procurement decisions in multi-step synthesis campaigns.
- [1] Chem960. Synthetic Routes for 1-(3-Chloropropoxy)-4-nitrobenzene. Reported yield: approximately 97%. View Source
- [2] ChemicalBook. 1-(2-Chloroethoxy)-4-nitrobenzene (CAS 3383-72-0). Synthetic procedure and conditions. View Source
